

What is the chemical structure of SU-13197?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SU-13197**
Cat. No.: **B13448160**

[Get Quote](#)

An In-depth Technical Guide to SU-13197

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-13197 is a chemical compound identified as a potential antiarrhythmic agent. First described in the late 1960s, its investigation laid some of the groundwork for understanding electrophysiological effects on cardiac tissues. This technical guide consolidates the available scientific information on **SU-13197**, focusing on its chemical identity, mechanism of action, and the experimental basis of its characterization.

Chemical Structure and Identity

SU-13197 is chemically known as 3-(p-chlorophenyl)-(2-imadazolin-2-yl-methyl)-1,2,3,4-tetrahydro-1-benzepine hydrochloride. Its molecular structure is characterized by a tetrahydro-benzazepine core, substituted with a p-chlorophenyl group and an imidazolinylmethyl group.

Chemical Name: 3-(p-chlorophenyl)-(2-imadazolin-2-yl-methyl)-1,2,3,4-tetrahydro-1-benzepine hydrochloride

Molecular Formula: C₂₀H₂₂CIN₃·HCl

Chemical Structure:

(Note: This is a simplified 2D representation. For a 3D structure, please refer to chemical databases under its full chemical name.)

Biological Activity and Mechanism of Action

SU-13197 has been classified as an antiarrhythmic agent based on its electrophysiological effects on cardiac tissue. Early studies indicated that the compound modifies the cardiac action potential, which is the underlying electrical impulse that governs heart contractions.

Mechanism of Action:

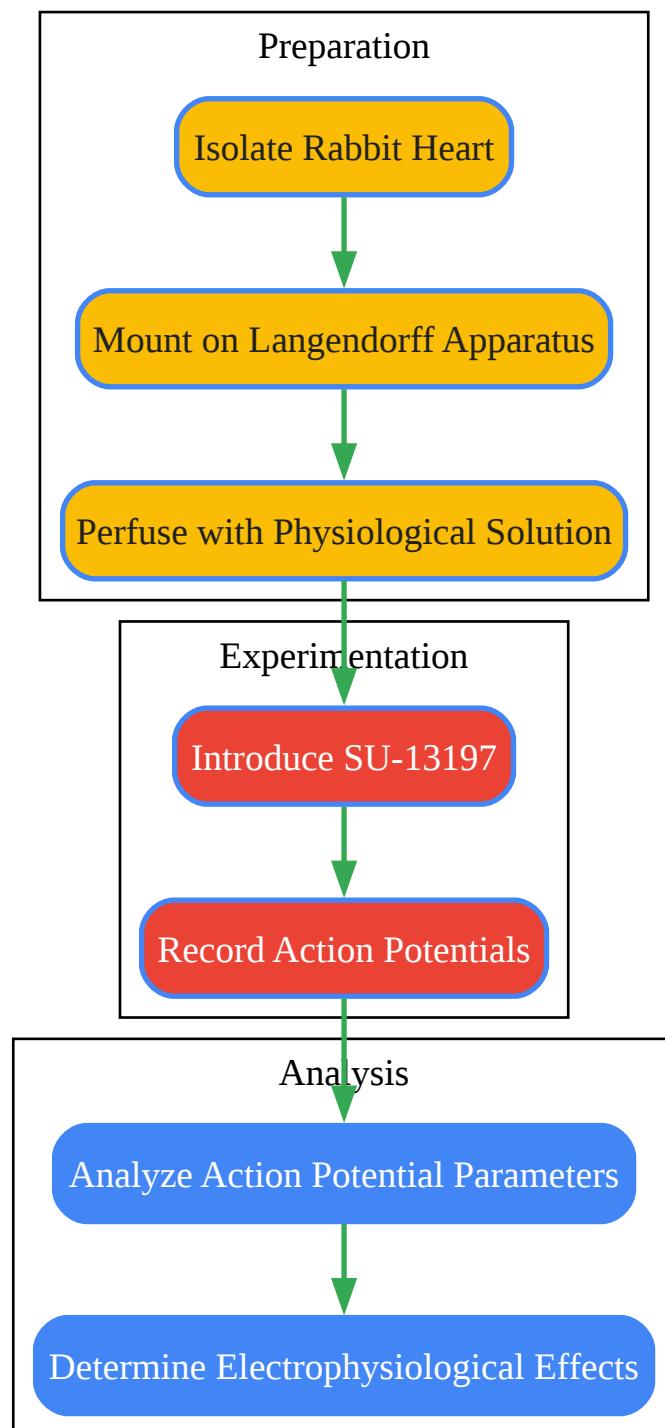
The precise molecular targets and the complete signaling pathway of **SU-13197** have not been fully elucidated in the available literature. However, based on its effects on the cardiac action potential, it is hypothesized to interact with one or more ion channels that are critical for cardiac rhythm. Antiarrhythmic drugs typically function by modulating the flow of ions such as sodium (Na^+), potassium (K^+), and calcium (Ca^{2+}) across the cardiac cell membrane.

The general mechanism for many antiarrhythmic agents involves the blockage or modulation of these channels, which in turn alters the duration and shape of the action potential. This can help to correct irregularities in the heart's rhythm. Without more specific binding data or channel activity assays for **SU-13197**, a detailed signaling pathway cannot be constructed.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data such as IC_{50} or K_i values for **SU-13197**'s activity on specific molecular targets. The original research from 1968 primarily describes its qualitative electrophysiological effects.

Data Type	Value	Target	Comments
IC ₅₀	Not Available	-	No data found in public literature.
K _i	Not Available	-	No data found in public literature.
Electrophysiological Effects	Modifies cardiac action potential	Cardiac Myocytes	Described in Watanabe & Dreifus, 1968. [1]


Experimental Protocols

The foundational research on **SU-13197** involved experiments on isolated rabbit hearts to characterize its electrophysiological effects. The following is a generalized description of the type of experimental protocol that would have been used at the time, based on the 1968 publication.

Isolated Perfused Rabbit Heart (Langendorff Preparation)

- Animal Preparation: A rabbit is anesthetized, and the heart is rapidly excised.
- Apparatus Setup: The heart is mounted on a Langendorff apparatus, where the aorta is cannulated.
- Perfusion: The heart is perfused in a retrograde manner with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) to maintain its viability.
- Drug Administration: **SU-13197**, dissolved in the perfusion solution, is introduced to the heart at various concentrations.
- Electrophysiological Recordings: Microelectrodes are inserted into the cardiac tissue (e.g., ventricular or atrial muscle) to record the intracellular action potentials.
- Data Analysis: The recorded action potentials are analyzed to determine changes in parameters such as resting membrane potential, action potential duration, upstroke velocity, and refractory period in response to the drug.

Logical Workflow for Assessing Antiarrhythmic Properties

[Click to download full resolution via product page](#)

A generalized workflow for studying the electrophysiological effects of a compound on an isolated heart.

Conclusion

SU-13197 is a historically noted antiarrhythmic agent whose initial investigation contributed to the field of cardiac electrophysiology. While its chemical structure is well-defined, the publicly available data on its specific quantitative activity and detailed mechanism of action are limited. This guide provides a summary of the known information, highlighting the need for further research to fully characterize this compound according to modern pharmacological standards. Professionals in drug development can consider this compound as a lead structure for the synthesis of novel antiarrhythmic agents, which could then be subjected to a more detailed and quantitative analysis of their mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)-methyl)-1-benzazepine | C20H22ClN3 | CID 126961344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of SU-13197?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13448160#what-is-the-chemical-structure-of-su-13197>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com